![molecular formula C9H8O2 B058508 (2S,3S)-2-formyl-3-phenyloxirane CAS No. 121651-02-3](/img/structure/B58508.png)
(2S,3S)-2-formyl-3-phenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-formyl-3-phenyloxirane is a chemical compound that belongs to the family of oxiranes. It is a chiral molecule with two stereocenters, and its chemical formula is C9H8O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-formyl-3-phenyloxirane is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S,3S)-2-formyl-3-phenyloxirane has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,3S)-2-formyl-3-phenyloxirane in lab experiments is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of complex molecules. However, its synthesis requires the use of a chiral catalyst, which can be expensive and difficult to obtain. Additionally, its potential toxicity and limited solubility in water can pose challenges in some experimental setups.
Zukünftige Richtungen
Several future directions for the research on (2S,3S)-2-formyl-3-phenyloxirane can be identified. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate for the treatment of various diseases. In material science, the synthesis of new chiral materials using (2S,3S)-2-formyl-3-phenyloxirane as a precursor can be explored. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as catalysis and biotechnology.
Synthesemethoden
The synthesis of (2S,3S)-2-formyl-3-phenyloxirane can be achieved by several methods. One of the most common methods is the epoxidation of cinnamaldehyde using hydrogen peroxide and a catalytic amount of a chiral catalyst. This method provides high yields of the desired product with excellent enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-formyl-3-phenyloxirane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, it has been used as a precursor for the synthesis of chiral materials with unique properties.
Eigenschaften
CAS-Nummer |
121651-02-3 |
---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(2S,3S)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |
InChI-Schlüssel |
MNDACYSEJXGHML-RKDXNWHRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
Synonyme |
Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.